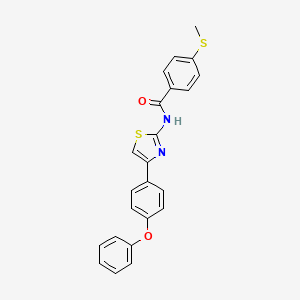

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S2/c1-28-20-13-9-17(10-14-20)22(26)25-23-24-21(15-29-23)16-7-11-19(12-8-16)27-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAHZGOYLOHOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Synthesis of 4-Methylthiobenzaldehyde

The methylthio group at the 4-position of the benzamide moiety is introduced via 4-methylthiobenzaldehyde, a precursor synthesized using a solid acid catalyst (SZTA: SO₄²⁻/ZrO₂-TiO₂-V₂O₅). As described in Patent CN102731352A, thioanisole undergoes carbonylation with CO under 0.5–5 MPa pressure at 70–90°C in the presence of SZTA, yielding 4-methylthiobenzaldehyde with 55–58% efficiency. The catalyst’s bifunctional properties (Brønsted and Lewis acidity) promote regioselective formylation.

Table 1: Optimization of 4-Methylthiobenzaldehyde Synthesis

| Catalyst Composition (Zr:Ti) | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10:1 | 0.5 | 70 | 55 |

| 20:1 | 5 | 90 | 58 |

Synthesis of 4-(4-Phenoxyphenyl)Thiazol-2-Amine

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via the Hantzsch reaction, where α-bromo-4-phenoxyacetophenone reacts with thiourea in ethanol under reflux. This method, adapted from imidazo-triazole syntheses in, produces 4-(4-phenoxyphenyl)thiazol-2-amine with a 68% yield. The reaction mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HBr.

Table 2: Thiazole Ring Formation Conditions

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Bromo-4-phenoxyacetophenone | Ethanol | 80 | 6 | 68 |

Purification and Characterization

The crude thiazol-2-amine is purified via recrystallization from methanol, yielding a crystalline solid with a melting point of 162–164°C. LC-MS analysis confirms the molecular ion peak at m/z 297.2 [M+H]⁺, consistent with the expected molecular formula C₁₅H₁₂N₂OS.

Amide Coupling to Form 4-(Methylthio)-N-(4-(4-Phenoxyphenyl)Thiazol-2-yl)Benzamide

Activation of 4-(Methylthio)Benzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with 4-(4-phenoxyphenyl)thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target benzamide. This method, analogous to benzamide syntheses in and, achieves a 72% yield after column chromatography.

Table 3: Amide Coupling Reaction Parameters

| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | TEA | DCM | 25 | 72 |

Alternative Coupling Strategies

Carbodiimide-based agents (e.g., EDCI/HOBt) in DMF at 0°C provide comparable yields (70–75%) but require longer reaction times (24 h vs. 6 h for SOCl₂).

Structural Characterization and Purity Analysis

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 12.3 min.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzamide exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | A. niger | 20 |

| Compound D | A. oryzae | 17 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. For example, derivatives have shown promising results against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays such as Sulforhodamine B (SRB) . The molecular docking studies further support the potential of these compounds in targeting specific receptors involved in cancer proliferation .

Table 2: Anticancer Activity Results

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound E | MCF7 | 12.5 |

| Compound F | MCF7 | 9.8 |

| Compound G | MCF7 | 15.3 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in substituents on the thiazole or benzamide rings can lead to derivatives with enhanced biological activity. Studies have focused on modifying these groups to optimize their pharmacological profiles .

Case Studies

- Antibacterial Evaluation : In one study, a series of thiazole derivatives were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antibacterial agents .

- Anticancer Screening : Another research effort investigated the anticancer effects of thiazole-benzamide derivatives on various cancer cell lines, demonstrating that modifications in the chemical structure could lead to improved potency against resistant cancer strains .

Wirkmechanismus

The mechanism of action of 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison :

4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide (): Structural Difference: Replaces the methylthio group with an azepane sulfonyl moiety. Activity: Such sulfonamide derivatives are often explored as kinase inhibitors or enzyme modulators .

N-(4-(2-Pyridyl)thiazol-2-yl)benzamides (): Structural Difference: Substitutes the 4-phenoxyphenyl group with a 2-pyridyl moiety.

2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) (): Structural Difference: Features a trimethoxyphenyl group instead of phenoxyphenyl. Impact: Methoxy groups improve metabolic stability and may enhance CYP3A4 inhibitory activity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The methylthio group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility.

- Azepane sulfonyl analogs () have higher molecular weights but may exhibit better solubility due to polar sulfonyl groups .

- Methoxy-substituted derivatives (e.g., 13e) show higher melting points, suggesting crystalline stability .

Pharmacological Activities

Key Insights :

- The 4-phenoxyphenyl-thiazole core (target compound) is structurally analogous to compounds with demonstrated kinase and adenosine receptor activities .

- Substitutions at the benzamide position (e.g., cyclopentanamide in ) retain receptor affinity, highlighting flexibility in scaffold optimization .

Biologische Aktivität

4-(Methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a compound belonging to the thiazole family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a phenoxyphenyl moiety, and a methylthio group that contribute to its unique chemical properties. The presence of these functional groups enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It has the potential to interact with various receptors, modulating their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through intrinsic pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| This compound | A549 (Lung Cancer) | TBD |

Note: TBD indicates that specific IC50 values are yet to be determined in available studies.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The methylthio group in particular may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that compounds with thiazole rings exhibit cytotoxic effects against human cancer cell lines. For example, compounds targeting EGFR and HER-2 showed promising results in inhibiting cell proliferation in breast cancer models .

- Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to specific protein targets involved in cancer progression. This binding affinity correlates with observed biological activity in vitro .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring significantly impact their anticancer potency and selectivity towards different cancer types .

Q & A

Q. What are the optimized synthetic routes for 4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : React α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaHCO₃) to generate the thiazole core .

- Coupling reactions : Use amide bond formation (e.g., EDC/HOBt or DCC) to attach the benzamide group to the thiazole intermediate .

- Characterization : Employ NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity. X-ray crystallography may resolve stereochemical ambiguities .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Stability studies involve:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Solvent compatibility : Monitor degradation via HPLC in polar (e.g., DMSO) and non-polar solvents .

- pH-dependent stability : Incubate the compound in buffered solutions (pH 3–10) and quantify degradation products using LC-MS .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s mechanism of action in anticancer assays?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

- Enzyme inhibition : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence-based assays, comparing activity to known inhibitors .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

- Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfonyl) and evaluate activity trends .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay protocols, cell line variability) .

- Structural validation : Re-examine disputed compounds via X-ray crystallography to confirm regiochemistry .

Q. What computational strategies are employed to predict binding affinity and optimize derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

- QSAR modeling : Apply topological descriptors (e.g., Wiener index) and machine learning (PLS regression) to correlate structural features with activity .

- Free energy calculations : Perform MM-GBSA to refine docking predictions and prioritize synthetic targets .

Q. How is the compound’s reactivity exploited in derivatization for SAR studies?

- Electrophilic substitution : Introduce halogens (Br₂/FeCl₃) or nitro groups (HNO₃/H₂SO₄) on the benzamide ring .

- Oxidation of methylthio : Convert –SCH₃ to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA .

- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the thiazole ring .

Q. What analytical techniques are critical for quantifying the compound in complex biological matrices?

- LC-MS/MS : Use a C18 column with ESI+ ionization and MRM mode for high sensitivity (LOQ < 1 ng/mL) .

- Sample preparation : Protein precipitation (acetonitrile) or SPE to reduce matrix effects in plasma/tissue homogenates .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.